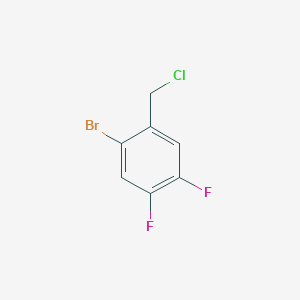

2-Bromo-4,5-difluorobenzyl chloride

Description

2-Bromo-4,5-difluorobenzyl chloride (CAS: 103994-89-4) is a halogenated aromatic compound featuring a benzyl chloride backbone substituted with bromine at the 2-position and fluorine atoms at the 4- and 5-positions. This compound is primarily used in industrial and scientific research, particularly in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, and advanced materials. Its reactivity stems from the electron-withdrawing effects of the halogens, which activate the benzyl chloride group for nucleophilic substitution reactions .

Notably, confusion may arise with structurally similar compounds like 2-bromo-4,5-difluorobenzoyl chloride (an acyl chloride derivative), which shares a comparable substitution pattern but differs in functional group reactivity .

Properties

Molecular Formula |

C7H4BrClF2 |

|---|---|

Molecular Weight |

241.46 g/mol |

IUPAC Name |

1-bromo-2-(chloromethyl)-4,5-difluorobenzene |

InChI |

InChI=1S/C7H4BrClF2/c8-5-2-7(11)6(10)1-4(5)3-9/h1-2H,3H2 |

InChI Key |

NPLMBLRVDGENDG-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)Br)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-4,5-difluorobenzyl chloride can be synthesized through several methods. One common approach involves the halogenation of 2-(chloromethyl)-4,5-difluorobenzene using bromine in the presence of a catalyst. The reaction typically occurs under controlled conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4,5-difluorobenzyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine or chlorine atoms can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.

Reduction: Reduction reactions can convert the halogenated benzene to less substituted derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products:

Nucleophilic Substitution: Formation of substituted benzene derivatives.

Oxidation: Formation of benzoic acid derivatives.

Reduction: Formation of less halogenated benzene derivatives.

Scientific Research Applications

2-Bromo-4,5-difluorobenzyl chloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the development of bioactive compounds for pharmaceutical research.

Medicine: Investigated for its potential use in drug discovery and development.

Industry: Utilized in the production of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-4,5-difluorobenzyl chloride involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing halogen atoms makes the benzene ring more susceptible to nucleophilic attack. The compound can form intermediates that participate in various organic reactions, leading to the formation of new chemical bonds and products.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Bromo-4,6-dinitroaniline

- Structure : Bromine at the 2-position, nitro groups at 4- and 6-positions, and an amine group.

- Properties : High polarity due to nitro groups, leading to adsorption issues in GC analysis (e.g., peak tailing). Detected in textiles at levels up to 282 µg/g, exceeding REACH mutagenicity thresholds .

- Applications: Byproduct of Disperse Blue 79 degradation in dyes.

4-Bromobenzoyl Chloride

- Structure : Bromine at the para position and an acyl chloride group.

- Properties : Less steric hindrance compared to the difluoro-substituted benzyl chloride. Reacts readily with amines to form sulfonamides, as seen in biaryl sulfonamide synthesis .

- Safety : Similar hazards (skin/eye irritation), but its simpler structure allows easier purification and higher synthetic yields (e.g., 90% in sulfonamide formation) .

2-Bromo-4-fluorobenzylamine Hydrochloride

- Structure : Benzylamine group with bromo and fluoro substituents.

- Applications : Used in pharmaceutical intermediates, contrasting with the benzyl chloride’s role in polymerization or crosslinking. The amine group enables conjugation, whereas the chloride facilitates alkylation .

4-Bromo-2,5-dimethoxyphenethylamine (2C-B)

- Structure : Bromine and methoxy groups on a phenethylamine backbone.

- Properties : Psychoactive designer drug with serotonin receptor affinity. Unlike the inert benzyl chloride, 2C-B’s biological activity stems from its amine group and methoxy substituents .

Comparative Data Table

Research Findings and Key Contrasts

- Reactivity: The electron-withdrawing fluorine atoms in this compound enhance its electrophilicity compared to mono-halogenated analogs like 4-bromobenzoyl chloride. This makes it more reactive in SN2 reactions but also more prone to hydrolysis .

- Toxicity Profile : Unlike 2-bromo-4,6-dinitroaniline, which is a mutagenic contaminant, this compound’s risks are primarily acute (irritation) rather than chronic .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.